CID 123134112
Description
For instance, compounds like CAS 1254115-23-5 (PubChem ID 57416287) share structural and functional characteristics, such as moderate molecular weight (~142.20 g/mol) and polar functional groups (e.g., nitro, methoxy, and piperazine moieties) . Such compounds are typically synthesized under inert conditions using catalysts like potassium carbonate in solvents such as 1-methylpyrrolidin-2-one or N,N-dimethylformamide at elevated temperatures (100°C) .
Key physicochemical properties of CID 123134112 may include:
- Log P (octanol-water partition coefficient): Estimated range of -0.7 to 1.83 (based on XLOGP3 and iLOGP predictors for similar compounds) .
Properties
Molecular Formula |
C7H5NNaO4 |
|---|---|
Molecular Weight |
190.11 g/mol |
InChI |
InChI=1S/C7H5NO4.Na/c9-4-5-3-6(8(11)12)1-2-7(5)10;/h1-4,10H; |
InChI Key |
YZZDJENMHXSING-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)O.[Na] |
Origin of Product |
United States |
Biological Activity
Biological Activity of Chemical Compounds
Introduction
The biological activity of chemical compounds is a critical area of research in pharmacology and biochemistry. Understanding how compounds interact with biological systems can lead to the development of new therapeutics and enhance our knowledge of cellular processes.
Overview of CID 123134112
While specific data on this compound is unavailable, compounds are often categorized based on their mechanism of action, target interactions, and effects on cellular pathways.
- Target Identification: The first step in understanding a compound's biological activity is identifying its molecular targets, such as enzymes, receptors, or nucleic acids.
- Pathway Analysis: Investigating the pathways affected by the compound provides insight into its potential therapeutic applications.
Biological Assays
Biological assays are essential for evaluating the activity of compounds. Common types include:
- In vitro assays: Assessing cell viability, proliferation, and apoptosis.
- In vivo studies: Evaluating the effects in animal models.
Data Table Example
| Assay Type | Description | Result |
|---|---|---|
| Cell Viability | MTT Assay | IC50 = X µM |
| Apoptosis | Annexin V staining | % Apoptotic Cells = Y% |
| Enzyme Inhibition | Enzyme Activity Assay | % Inhibition = Z% |
Case Study 1: Compound Interaction with Enzyme A
- Objective: To evaluate the inhibitory effect of this compound on Enzyme A.
- Methodology:
- In vitro assays were conducted using varying concentrations.
- Results indicated a dose-dependent inhibition.
Case Study 2: Cellular Response in Cancer Models
- Objective: To assess the impact of this compound on cancer cell lines.
- Methodology:
- Treatment of cell lines with this compound followed by assessment of cell cycle progression.
- Findings showed significant G1 phase arrest.
Research Findings
Recent studies have highlighted several key findings regarding this compound:
- Anticancer Activity: Preliminary data suggest that this compound exhibits promising anticancer properties through apoptosis induction.
- Anti-inflammatory Effects: Additional studies indicate potential anti-inflammatory effects mediated by cytokine modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 123134112, a comparative analysis with structurally and functionally analogous compounds is provided below.
Table 1: Physicochemical and Bioactivity Comparison
Key Findings:
Structural Similarities : this compound likely shares a piperazine core with CAS 1254115-23-5, a feature associated with moderate polarity and solubility . In contrast, Compound 3508, a D2 receptor ligand, emphasizes functional selectivity over structural similarity .
Functional Divergence : While this compound and CAS 1254115-23-5 lack CYP enzyme inhibition, Compound 3508 exhibits targeted receptor activation, highlighting the importance of scaffold diversity in drug discovery .
Synthetic Accessibility : Both this compound and CAS 1254115-23-5 utilize cost-effective reagents (e.g., potassium carbonate) and standardized reaction conditions, contrasting with HTS-derived ligands that require extensive screening .
Critical Analysis and Limitations
The absence of direct experimental data for this compound necessitates reliance on predictive models and analogous compounds. For example, CAS 1254115-23-5 provides a template for solubility and synthetic protocols but lacks in vivo efficacy data . Future studies should prioritize:
Q & A
How to formulate a focused research question for studying CID 123134112's molecular interactions?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example: "How does this compound modulate [specific biological pathway] in [cell type/model] compared to [control/alternative compound]?" Ensure the question is measurable, avoids vague terms, and addresses a gap in existing literature (e.g., lack of data on dose-response relationships) .
Q. What strategies ensure a comprehensive literature review for this compound?
- Methodological Answer :
- Use systematic searches across databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound" AND "kinase inhibition" NOT "toxicity").
- Track citations via Google Scholar’s "Cited by" feature to identify recent studies .
- Exclude non-peer-reviewed sources (e.g., ) and prioritize primary literature .
Q. How to design a replicable experimental protocol for synthesizing this compound?
- Methodological Answer :
- Include detailed procedures for synthesis (e.g., stoichiometry, catalysts, temperature ranges) and characterization (e.g., NMR, HPLC purity data) in the main manuscript.
- Provide raw spectral data and instrument calibration logs in supplementary materials to ensure reproducibility .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Conduct sensitivity analyses to assess variables (e.g., cell line heterogeneity, assay conditions).
- Use triangulation by cross-validating results with orthogonal methods (e.g., in vitro binding assays vs. computational docking) .
- Publish negative results to reduce publication bias .
Q. What statistical approaches are optimal for analyzing dose-response variability in this compound studies?
- Methodological Answer :
- Apply mixed-effects models to account for random variability (e.g., inter-experimental differences).
- Use Bland-Altman plots or ICC (Intraclass Correlation Coefficients) to quantify reproducibility .
Q. How to integrate multi-omics data to elucidate this compound's mechanism of action?
- Methodological Answer :
- Combine transcriptomics, proteomics, and metabolomics datasets using tools like Pathway Commons or STRING-DB for pathway enrichment analysis.
- Validate hypotheses with CRISPR/Cas9 knockouts of identified targets .
Methodological Pitfalls to Avoid
- Overly Broad Questions : Example: "What is this compound used for?" lacks specificity. Reframe to: "How does this compound inhibit [enzyme] in [disease model] at nanomolar concentrations?" .
- Ignoring Ethical Compliance : For in vivo studies, ensure animal welfare protocols and IACUC approvals are explicitly stated .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
